molecular formula C9H14LiSi2 B14229250 CID 78068275

CID 78068275

Cat. No.: B14229250
M. Wt: 185.3 g/mol
InChI Key: HLVQOTQZDHXGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78068275 is a PubChem Compound Identifier (CID) representing a unique chemical entity in the PubChem database. For context, similar CIDs in the evidence (e.g., CID 72326 for betulin, CID 64971 for betulinic acid) are used to study substrate specificity, inhibitor interactions, and analytical methodologies .

Properties

Molecular Formula

C9H14LiSi2

Molecular Weight

185.3 g/mol

InChI

InChI=1S/C9H14Si2.Li/c1-11(2,3)10-9-7-5-4-6-8-9;/h4-8H,1-3H3;/q-1;+1

InChI Key

HLVQOTQZDHXGQS-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si](C)(C)[Si-]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of CID 78068275 involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route involves the use of N-protective indole and halogenated hydrocarbons, which undergo a C-H alkylation reaction under the action of a manganese catalyst and magnesium metal . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

CID 78068275 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

CID 78068275 has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it may be used in studies involving enzyme interactions and metabolic pathwaysAdditionally, it is used in various industrial processes, including the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of CID 78068275 involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context. Understanding the mechanism of action is crucial for optimizing its use in scientific research and therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 78068275 with structurally or functionally analogous compounds would typically involve evaluating molecular features, biological activity, and analytical behavior. Below is a hypothetical framework based on evidence-derived methodologies:

Table 1: Structural and Functional Comparison
Compound (CID) Molecular Class Key Functional Groups Biological Role Analytical Techniques Used
This compound Not specified in evidence To be determined To be determined CID-MS, HCD-MS (hypothetical)
Betulin (CID 72326) Triterpenoid Hydroxyl, olefin Inhibitor of steroid sulfation LC-MS, CID fragmentation
Taurocholic acid (CID 6675) Bile acid derivative Sulfate, amide Substrate for transporters Collision cross-section (CCS)
Ginkgolic acid 17:1 (CID 5469634) Phenolic lipid Carboxylic acid, alkyl chain Enzyme inhibition High-resolution MS
Key Findings from Evidence:

Structural Overlays and Orientation : Compounds like DHEAS (CID 12594) and taurocholic acid (CID 6675) are compared using 3D structural overlays to analyze steroid backbone orientation and binding interactions .

Fragmentation Patterns : Studies on sulfonamides () highlight that CID and HCD fragmentation differ in stability and cutoff effects, which could apply to this compound’s structural analysis. HCD provides more consistent high-energy fragments, aiding in elucidating complex structures .

Biological Specificity: Betulinic acid (CID 64971) and its derivatives demonstrate how minor structural modifications (e.g., caffeoyl substitution in CID 10153267) significantly alter inhibitory potency against enzymes .

Analytical and Methodological Insights

  • Mass Spectrometry: this compound’s characterization would likely rely on collision-induced dissociation (CID) or electron transfer dissociation (ETD) for tandem MS analysis. For example, CID-MS is critical for differentiating isomers like ginsenosides () and ubiquitinated proteins ().
  • Chromatographic Behavior : As seen in CIEO fractions (), vacuum distillation and GC-MS profiles could separate this compound from analogs based on volatility and polarity.
  • Database Cross-Referencing : Tools like the PubChem API and CASMI benchmarks () enable systematic comparisons of spectral libraries and bioactivity data.

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